molecular formula C15H20N4O2S2 B13823878 5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine

5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine

Cat. No.: B13823878
M. Wt: 352.5 g/mol
InChI Key: YDRAGDZXHPBBPI-UHFFFAOYSA-N
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Description

5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, and a sulfonyl group attached to a tert-butylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with appropriate nitriles or acyl chlorides.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with the tert-butylphenyl moiety under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4-Methylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine
  • 5-{[(4-Chlorophenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine
  • 5-{[(4-Fluorophenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine

Uniqueness

The uniqueness of 5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine lies in its specific structural features, such as the tert-butyl group and the sulfonyl moiety, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C15H20N4O2S2

Molecular Weight

352.5 g/mol

IUPAC Name

5-[(4-tert-butylphenyl)sulfonylmethyl]-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine

InChI

InChI=1S/C15H20N4O2S2/c1-15(2,3)10-4-6-12(7-5-10)23(20,21)9-11-8-22-14-18-17-13(16)19(11)14/h4-7,11H,8-9H2,1-3H3,(H2,16,17)

InChI Key

YDRAGDZXHPBBPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2CSC3=NN=C(N23)N

Origin of Product

United States

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